

# Pesampator's Impact on Learning and Memory Circuits: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Pesampator (PF-04958242, BIIB104) is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed to enhance glutamatergic neurotransmission, it was investigated as a potential treatment for cognitive impairment associated with schizophrenia (CIAS). This technical guide provides an in-depth analysis of **pesampator**'s mechanism of action and its effects on learning and memory circuits, drawing from key preclinical and clinical studies. While preclinical evidence demonstrated pro-cognitive effects in various models, **pesampator** ultimately failed to show efficacy in a Phase 2 clinical trial for CIAS, leading to the discontinuation of its development for this indication. This document summarizes the available quantitative data, details the experimental protocols employed in its evaluation, and visualizes the underlying signaling pathways and experimental workflows.

# Introduction

Cognitive deficits are a core feature of schizophrenia and a major determinant of functional outcomes. The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of schizophrenia has spurred the development of therapeutic strategies aimed at enhancing glutamatergic signaling. One such approach involves the positive allosteric modulation of AMPA receptors, which play a crucial role in synaptic plasticity, learning, and memory.[1] **Pesampator** was designed as a potent AMPA receptor PAM to amplify the response to the endogenous



ligand glutamate, thereby strengthening synaptic transmission and potentially ameliorating cognitive deficits. This guide will delve into the preclinical and clinical data that defined the trajectory of **pesampator**'s development.

## **Mechanism of Action**

**Pesampator** exerts its primary effect by binding to an allosteric site on the AMPA receptor, which is a ligand-gated ion channel critical for fast excitatory neurotransmission in the central nervous system. This binding enhances the receptor's response to glutamate, leading to increased cation influx (primarily Na+ and Ca2+) and subsequent neuronal depolarization.

# AMPA Receptor Modulation

**Pesampator** is a potent positive allosteric modulator of the AMPA receptor. In vitro studies have characterized its high affinity and efficacy in potentiating AMPA receptor function.

**Pesampator**'s primary mechanism of action on the AMPA receptor.

# **Potential for Indirect NMDA Receptor Modulation**

In addition to its direct action on AMPA receptors, **pesampator** has been reported to be an inhibitor of the glycine transporter 1 (GlyT1). By blocking GlyT1, **pesampator** can increase the synaptic concentration of glycine, an obligatory co-agonist at the NMDA receptor. This elevation of synaptic glycine could potentially enhance NMDA receptor function, which is often hypoactive in schizophrenia.

# **Preclinical Data**

A series of in vitro and in vivo preclinical studies were conducted to characterize the pharmacological profile and pro-cognitive effects of **pesampator**.

## In Vitro Characterization

The potency and selectivity of **pesampator** were determined using various in vitro assays.



| Parameter | Value  | Cell Line/System            | Reference |
|-----------|--------|-----------------------------|-----------|
| EC50      | 854 nM | Murine embryonic stem cells | [2]       |
| Ki        | 132 nM | Not specified               | [2]       |

# In Vivo Efficacy in Animal Models

**Pesampator** demonstrated efficacy in reversing cognitive deficits in rodent models of schizophrenia.

| Animal<br>Model      | Deficit<br>Induced By | Task                                      | Pesampator<br>Dose         | Outcome                              | Reference |
|----------------------|-----------------------|-------------------------------------------|----------------------------|--------------------------------------|-----------|
| Rat                  | MK-801                | Synaptic<br>Transmission                  | ED50 = 0.003<br>mg/kg i.v. | Restored<br>synaptic<br>transmission | [2]       |
| Rat                  | Ketamine              | Radial Arm<br>Maze<br>(Working<br>Memory) | Not specified              | Reduced the effect of ketamine       | [2]       |
| Non-human<br>Primate | Ketamine              | Working<br>Memory Task                    | Not specified              | Improved performance                 |           |

# **Clinical Development**

The promising preclinical data led to the clinical investigation of **pesampator** for the treatment of cognitive impairment associated with schizophrenia.

# Phase 2 TALLY Study (NCT03745820)

The TALLY study was a Phase 2, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of **pesampator** (BIIB104) in individuals with CIAS.

#### 4.1.1. Study Design



- Participants: 195 individuals with a diagnosis of schizophrenia and cognitive impairment.
- Intervention: Participants received either pesampator (at two different dose levels) or a placebo for 12 weeks.
- Primary Outcome: The primary endpoint was the change from baseline in the working memory domain of the MATRICS Consensus Cognitive Battery (MCCB).

#### 4.1.2. Results

The TALLY study did not meet its primary endpoint. There was no statistically significant difference in the change from baseline in the MCCB working memory domain score between the **pesampator** groups and the placebo group after 12 weeks of treatment. Due to this lack of efficacy, Biogen discontinued the development of **pesampator** for CIAS in July 2022.

# Experimental Protocols In Vitro Assays

5.1.1. Whole-Cell Voltage-Clamp Recordings

To assess the modulatory effects of **pesampator** on AMPA receptor currents, whole-cell voltage-clamp recordings can be performed on cultured neurons or HEK293 cells expressing specific AMPA receptor subunits.





Click to download full resolution via product page

Workflow for GlyT1 inhibition assay.

## In Vivo Models

5.2.1. Ketamine-Induced Deficits in the Radial Arm Maze



This model is used to assess the ability of a compound to reverse working memory deficits relevant to schizophrenia.

- Apparatus: An eight-arm radial maze with food rewards at the end of each arm.
- Procedure:
  - Rats are first trained to retrieve food from all eight arms of the maze without re-entering previously visited arms.
  - On the test day, animals are administered ketamine to induce a working memory deficit.
  - **Pesampator** or vehicle is then administered.
  - The number of working memory errors (re-entry into a previously visited arm) is recorded.



Click to download full resolution via product page

Logical relationship in the ketamine-induced radial arm maze model.

# Conclusion



Pesampator is a potent AMPA receptor PAM that showed initial promise in preclinical models for reversing cognitive deficits associated with glutamatergic hypofunction. Its dual mechanism of action, potentially involving both direct AMPA receptor modulation and indirect NMDA receptor enhancement via GlyT1 inhibition, provided a strong rationale for its clinical development in schizophrenia. However, the failure to demonstrate efficacy in the Phase 2 TALLY study highlights the significant challenges in translating preclinical findings in animal models of cognitive impairment to clinical populations. The data and methodologies presented in this guide offer valuable insights for researchers in the field of glutamatergic modulation and cognitive enhancement, underscoring the complexities of targeting synaptic plasticity for the treatment of neuropsychiatric disorders. Further research is needed to understand the disconnect between preclinical and clinical outcomes for this class of compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pesampator's Impact on Learning and Memory Circuits: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609945#pesampator-s-impact-on-learning-and-memory-circuits]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com